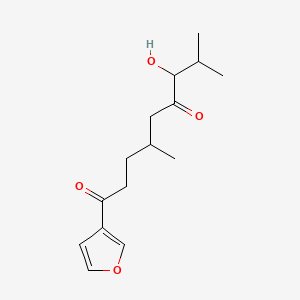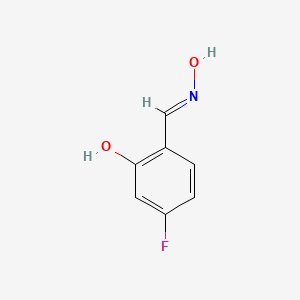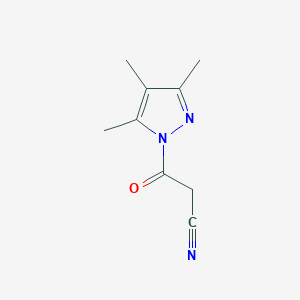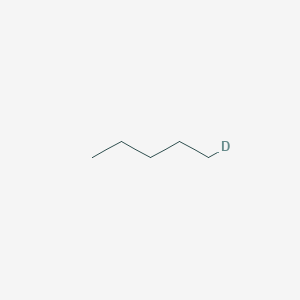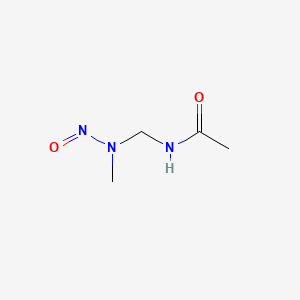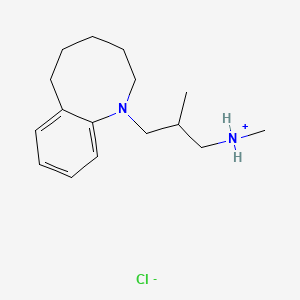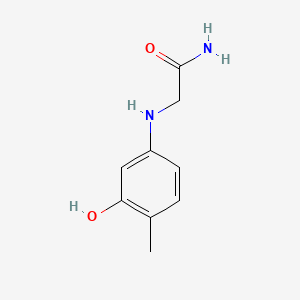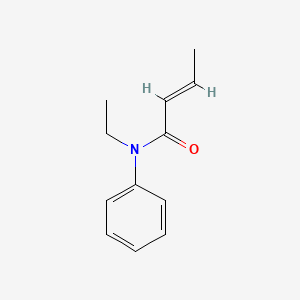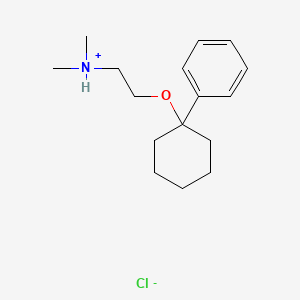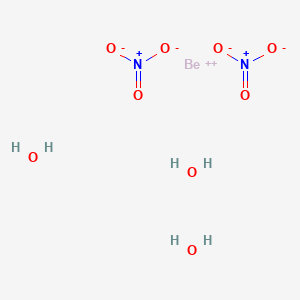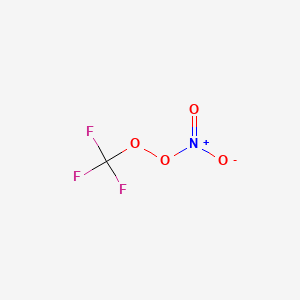
Trifluoromethyl peroxynitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoromethyl peroxynitrate is a chemical compound with the molecular formula CF₃NO₄ and a molecular weight of 147.0102 g/mol It is known for its unique structure, which includes a trifluoromethyl group (CF₃) attached to a peroxynitrate moiety (NO₄)
Méthodes De Préparation
The synthesis of trifluoromethyl peroxynitrate typically involves the reaction of trifluoromethyl iodide (CF₃I) with nitrogen dioxide (NO₂) in the presence of ultraviolet light. The reaction proceeds as follows:
[ \text{CF}_3\text{I} + \text{NO}_2 \xrightarrow{\text{UV light}} \text{CF}_3\text{ONO}_2 ]
This method requires careful control of reaction conditions, including temperature and light intensity, to ensure the desired product is obtained . Industrial production methods may involve scaling up this reaction and optimizing the conditions for higher yields and purity.
Analyse Des Réactions Chimiques
Trifluoromethyl peroxynitrate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, reacting with reducing agents to form different products.
Reduction: It can be reduced to form trifluoromethyl nitrite (CF₃ONO) and other nitrogen-containing compounds.
Substitution: It can participate in substitution reactions where the peroxynitrate group is replaced by other functional groups.
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH₄) and oxidizing agents like hydrogen peroxide (H₂O₂). The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Trifluoromethyl peroxynitrate has several scientific research applications:
Biology: It is studied for its potential effects on biological systems, including its role as a reactive oxygen species.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of fluorinated compounds, which have applications in pharmaceuticals, agrochemicals, and materials science
Mécanisme D'action
The mechanism of action of trifluoromethyl peroxynitrate involves its ability to generate reactive oxygen species (ROS). Upon decomposition, it releases nitric oxide (NO) and superoxide (O₂⁻), which can further react to form peroxynitrite (ONOO⁻). These reactive species can interact with various biomolecules, leading to oxidative damage or signaling pathways activation .
Comparaison Avec Des Composés Similaires
Trifluoromethyl peroxynitrate can be compared with other trifluoromethyl-containing compounds, such as:
Trifluoromethyl nitrite (CF₃ONO): Similar in structure but lacks the peroxynitrate group.
Trifluoromethyl sulfonate (CF₃SO₃): Contains a sulfonate group instead of a peroxynitrate group.
Trifluoromethyl iodide (CF₃I): A precursor in the synthesis of this compound.
The uniqueness of this compound lies in its ability to act as both an oxidizing and nitrating agent, making it valuable in various chemical reactions and applications .
Propriétés
Numéro CAS |
50311-48-3 |
|---|---|
Formule moléculaire |
CF3NO4 |
Poids moléculaire |
147.01 g/mol |
Nom IUPAC |
trifluoromethoxy nitrate |
InChI |
InChI=1S/CF3NO4/c2-1(3,4)8-9-5(6)7 |
Clé InChI |
IRCOOTKZKSUTLW-UHFFFAOYSA-N |
SMILES canonique |
C(OO[N+](=O)[O-])(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



